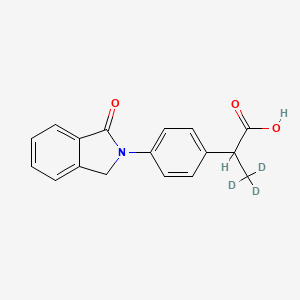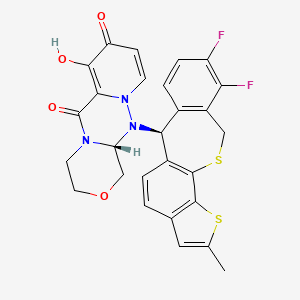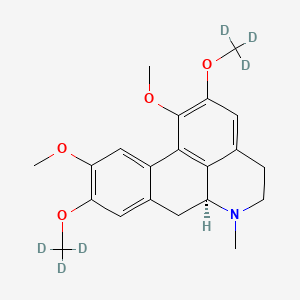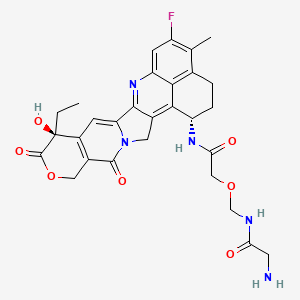
Deruxtecan analog 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deruxtecan analog 2 is a derivative of the compound Deruxtecan, which is a topoisomerase I inhibitor. It is an agent-linker conjugate composed of Camptothecin and a linker. Camptothecin is known for its antineoplastic activity against various cancers, including colorectal, breast, lung, and ovarian cancers . This compound is used in the preparation of antibody-drug conjugates (ADCs) for targeted cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Deruxtecan analog 2 is synthesized through a series of chemical reactions involving Camptothecin and a linker. The synthesis involves the following steps:
Activation of Camptothecin: Camptothecin is activated by reacting with a suitable activating agent to form an intermediate.
Linker Attachment: The activated Camptothecin is then reacted with a linker molecule to form the agent-linker conjugate.
Purification: The final product is purified using techniques such as chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for large-scale production, ensuring high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve consistent results .
Analyse Chemischer Reaktionen
Types of Reactions
Deruxtecan analog 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Deruxtecan analog 2 has several scientific research applications, including:
Chemistry: Used in the synthesis of antibody-drug conjugates for targeted cancer therapy.
Biology: Studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment.
Industry: Utilized in the development of new drug formulations and delivery systems.
Wirkmechanismus
Deruxtecan analog 2 exerts its effects by inhibiting topoisomerase I, an enzyme involved in DNA replication. The compound binds to the enzyme and prevents it from unwinding DNA, leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells. The molecular targets include topoisomerase I and DNA, and the pathways involved are related to DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trastuzumab Deruxtecan: An antibody-drug conjugate used for HER2-positive cancers.
Camptothecin: The parent compound with antineoplastic activity.
Topotecan: Another topoisomerase I inhibitor used in cancer therapy.
Uniqueness
Deruxtecan analog 2 is unique due to its specific linker and conjugation to Camptothecin, which enhances its stability and targeting ability. This makes it particularly effective in the preparation of antibody-drug conjugates for targeted cancer therapy .
Eigenschaften
Molekularformel |
C29H30FN5O7 |
|---|---|
Molekulargewicht |
579.6 g/mol |
IUPAC-Name |
2-amino-N-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methyl]acetamide |
InChI |
InChI=1S/C29H30FN5O7/c1-3-29(40)17-6-21-26-15(9-35(21)27(38)16(17)10-42-28(29)39)25-19(33-23(37)11-41-12-32-22(36)8-31)5-4-14-13(2)18(30)7-20(34-26)24(14)25/h6-7,19,40H,3-5,8-12,31H2,1-2H3,(H,32,36)(H,33,37)/t19-,29-/m0/s1 |
InChI-Schlüssel |
DOLQXGLTQNTQEP-SLQAJWMNSA-N |
Isomerische SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CN)O |
Kanonische SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



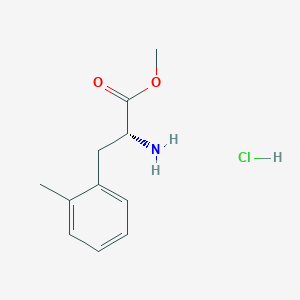
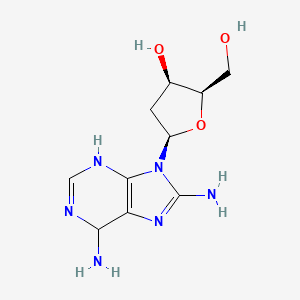
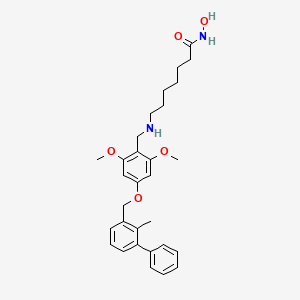


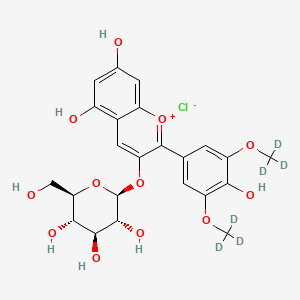
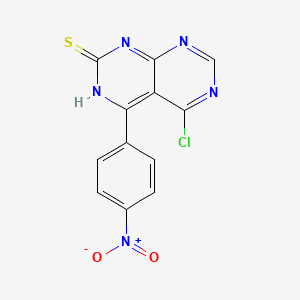


![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410625.png)
